molecular formula C11H20N2O B1610863 1,3-Dicyclopentylurea CAS No. 58713-33-0

1,3-Dicyclopentylurea

Cat. No.: B1610863
CAS No.: 58713-33-0
M. Wt: 196.29 g/mol
InChI Key: MESPVYAMQSEYCK-UHFFFAOYSA-N
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Description

1,3-Dicyclopentylurea: is an organic compound with the molecular formula C₁₁H₂₀N₂O It is a derivative of urea where the hydrogen atoms are replaced by cyclopentyl groups

Scientific Research Applications

1,3-Dicyclopentylurea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dicyclopentylurea can be synthesized through several methods. One common method involves the reaction of cyclopentylamine with carbon dioxide in the presence of a catalyst. The reaction typically takes place in a high-pressure reactor at elevated temperatures. For example, cyclopentylamine can react with carbon dioxide in the presence of 1-butyl-3-methylimidazolium tetraiodoindate and methyloxirane in toluene at 20°C, followed by heating to 150°C .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dicyclopentylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives depending on the reducing agents used.

    Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylurea derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Comparison with Similar Compounds

    1,3-Dicyclohexylurea: Similar in structure but with cyclohexyl groups instead of cyclopentyl groups.

    1,3-Diphenylurea: Contains phenyl groups instead of cyclopentyl groups.

Comparison: 1,3-Dicyclopentylurea is unique due to its specific cyclopentyl groups, which impart distinct steric and electronic properties Compared to 1,3-Dicyclohexylurea, it has a smaller ring size, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

1,3-dicyclopentylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(12-9-5-1-2-6-9)13-10-7-3-4-8-10/h9-10H,1-8H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESPVYAMQSEYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550275
Record name N,N'-Dicyclopentylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58713-33-0
Record name N,N'-Dicyclopentylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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